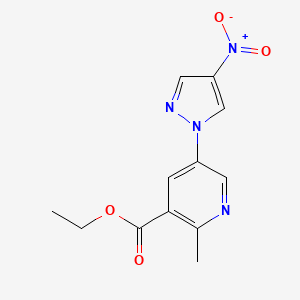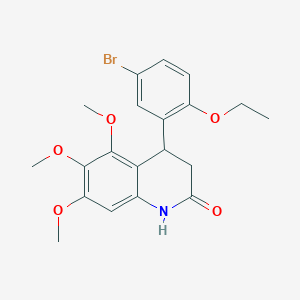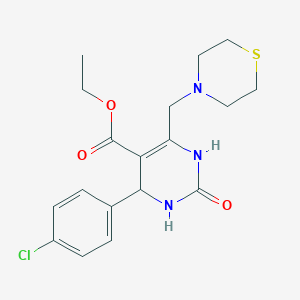![molecular formula C15H17N3O3S B4226038 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4226038.png)
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
Descripción general
Descripción
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid, also known as AMT, is a chemical compound that has been used in scientific research for various purposes. AMT is a thioether derivative of the triazole family, which has been synthesized by various methods.
Mecanismo De Acción
The mechanism of action of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and physiological effects:
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and LOX, the induction of apoptosis and cell cycle arrest in cancer cells, and the inhibition of microbial growth. 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid in lab experiments include its high purity and yield, its potential as a probe for studying the mechanism of action of various enzymes and proteins, and its potential as a therapeutic agent for various diseases. The limitations of using 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid, including its potential as a therapeutic agent for various diseases, its use as a probe for studying the mechanism of action of various enzymes and proteins, and its potential as a drug delivery system. Further studies are needed to determine the safety and efficacy of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid in humans and to explore its potential as a therapeutic agent for various diseases. In addition, the development of new synthesis methods and the optimization of existing methods could lead to the production of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid with improved purity and yield.
Aplicaciones Científicas De Investigación
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been used in scientific research for various purposes, including its potential as an anti-inflammatory agent, anti-cancer agent, and anti-microbial agent. 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease. In addition, 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been used as a probe for studying the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-4-9-18-13(11-5-7-12(21-3)8-6-11)16-17-15(18)22-10(2)14(19)20/h4-8,10H,1,9H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTBXBFPLXDRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(N1CC=C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-methyl-3-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4225955.png)
![N-(3-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225959.png)

![{4-[2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4225966.png)
![10-[4-(4-morpholinyl)-3-nitrobenzoyl]-10H-phenothiazine](/img/structure/B4225967.png)

![1-(4-{2-hydroxy-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone](/img/structure/B4225973.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4225981.png)
![4-cyano-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B4225991.png)
![2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4226002.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4226006.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4226009.png)
![ethyl 4-({[(4-allyl-5-{2-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4226036.png)